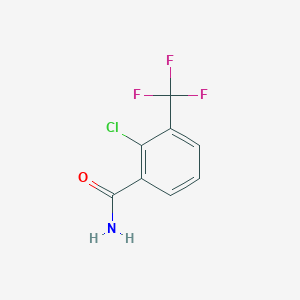

2-Chloro-3-(trifluoromethyl)benzamide

Description

Significance of Halogenated and Trifluoromethylated Aromatic Scaffolds in Organic Synthesis

The incorporation of halogen atoms and trifluoromethyl (-CF3) groups into aromatic frameworks is a cornerstone of contemporary organic synthesis and drug discovery. Halogens, such as chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom can influence molecular conformation and introduce a site for further chemical modification.

The trifluoromethyl group is particularly valued for its strong electron-withdrawing nature and high lipophilicity. chemicalbook.com In medicinal chemistry, the -CF3 group is often used as a bioisostere for a methyl group or a chlorine atom, helping to enhance a compound's metabolic stability by blocking sites of oxidative metabolism. researchgate.net This functional group can also improve a drug candidate's permeability across biological membranes and its binding affinity to target proteins. chemicalbook.com The combination of both a halogen and a trifluoromethyl group on an aromatic ring, as seen in 2-Chloro-3-(trifluoromethyl)benzamide, creates a versatile scaffold for the synthesis of complex molecules with potentially enhanced biological activities.

Overview of this compound as a Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure, featuring a benzamide (B126) core substituted with both a chloro and a trifluoromethyl group, offers multiple reactive sites for further functionalization.

A primary application of this compound is in the preparation of various heterocyclic systems and other substituted aromatic derivatives. While direct synthetic applications are often proprietary or embedded in broader synthetic schemes, the general reactivity of the benzamide and the influence of its substituents are well-understood. For instance, the amide group can be hydrolyzed or reduced, and the aromatic ring can undergo nucleophilic aromatic substitution, particularly activated by the electron-withdrawing trifluoromethyl group.

A closely related analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), has been documented as a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a class of potent antitubercular agents. nih.govresearchgate.netresearchgate.net This highlights the utility of the 2-chloro-(trifluoromethyl)benzamide scaffold in constructing biologically active heterocyclic compounds. The synthesis of this compound itself can be achieved through the amination of 2-Chloro-3-(trifluoromethyl)benzoyl chloride. chemicalbook.com A general method for the synthesis of similar benzamides involves the reaction of the corresponding benzoyl chloride with ammonia (B1221849). justia.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5ClF3NO |

| Molecular Weight | 223.58 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 223.0011760 |

| Monoisotopic Mass | 223.0011760 |

| Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 231 |

Data sourced from PubChem. nih.gov

Evolution of Research Perspectives on Substituted Benzamide Derivatives

The study of substituted benzamides has a rich history and continues to be an active area of research. Initially explored for a range of biological activities, the benzamide scaffold has proven to be a versatile pharmacophore. Research has evolved from the synthesis of simple derivatives to the design of highly functionalized molecules with specific biological targets.

Historically, substituted benzamides have been investigated for their antipsychotic properties, with compounds like sulpiride (B1682569) and amisulpride (B195569) modulating dopamine (B1211576) D2 and D3 receptors. nih.gov More recent research has expanded the therapeutic potential of this class of compounds to include anti-inflammatory, analgesic, and anticancer activities. researchgate.net For example, certain N-substituted benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, a promising strategy in cancer therapy.

The ongoing interest in substituted benzamides is driven by their synthetic accessibility and the tunable nature of their physicochemical and pharmacological properties through substitution on the aromatic ring and the amide nitrogen. The development of novel synthetic methodologies has further fueled the exploration of this chemical space, leading to the discovery of new compounds with improved efficacy and selectivity. The study of molecules like this compound is a testament to the enduring importance of this class of compounds in the pursuit of new therapeutic agents and advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSRPAINZKJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397499 | |

| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-94-9 | |

| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Trifluoromethyl Benzamide

Historical Development of Synthetic Routes

The synthesis of complex aromatic compounds is often built upon decades of research. The routes to 2-Chloro-3-(trifluoromethyl)benzamide and its precursors are rooted in early studies of related structures.

The foundational synthesis of key precursors to the title compound was first reported over five decades ago. In 1969, Welch et al. described the preparation of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and the corresponding 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784). nih.goviucr.org This work was part of a broader investigation into trifluoromethylbenzamides for their potential as anticoccidial agents. nih.goviucr.org This early research laid the groundwork for future synthetic applications, including the development of important pharmaceutical agents. nih.gov

A well-established historical route involves the conversion of a benzoic acid precursor. The compound 2-chloro-3-nitro-5-(trifluoromethyl)benzamide has been utilized as a precursor in various synthetic pathways, notably for a class of antitubercular agents known as 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ). nih.goviucr.org

The synthesis begins with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This acid is first treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into a more reactive acyl chloride. nih.goviucr.org The resulting 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is then reacted with a concentrated ammonia (B1221849) solution (NH₃) to yield the final amide, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, in good yield. nih.goviucr.org This two-step conversion is a critical pathway for accessing precursors needed for the synthesis of advanced pharmaceutical candidates like BTZ043. nih.goviucr.org

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | nih.goviucr.org |

| 2 | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | Concentrated ammonia (NH₃) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | nih.goviucr.org |

Modern Synthetic Strategies and Chemical Transformations

Contemporary organic synthesis focuses on efficiency, selectivity, and the use of versatile starting materials. Modern strategies for preparing this compound and its analogs leverage powerful chemical transformations.

Benzonitrile (B105546) derivatives serve as versatile starting points for the synthesis of benzamides. The precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is readily obtained from 2-chloro-5-(trifluoromethyl)benzonitrile. nih.goviucr.org This transformation is achieved through a reaction with a nitrating acid mixture, which installs a nitro group onto the aromatic ring. nih.goviucr.org The resulting benzoic acid can then be converted to the desired benzamide (B126) as described previously.

More generally, the direct conversion of a benzonitrile to a benzamide is a fundamental transformation in organic chemistry. This is typically accomplished via hydrolysis of the nitrile group (-CN) to a primary amide group (-CONH₂). This reaction can be catalyzed by either acid or base under aqueous conditions. This approach is valuable in syntheses where the nitrile group is more readily available or easier to introduce than a carboxylic acid or acyl chloride. A patent for a related compound, 2-trifluoromethyl benzamide, outlines a synthesis beginning with 2,3-dichlorobenzotrifluoride, which is converted to a benzonitrile intermediate before subsequent hydrogenation and hydrolysis steps. google.com

| Starting Material | General Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| Substituted Benzonitrile | Hydrolysis | Acid or Base (e.g., H₂SO₄, NaOH), H₂O | Substituted Benzamide | google.com |

Directed Ortho Metalation (DoM) is a powerful modern technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or s-butyllithium. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate, which can then react with a wide range of electrophiles to introduce a new substituent exclusively at that ortho position. wikipedia.org This method provides a high degree of regioselectivity that is often difficult to achieve with traditional electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.org

The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG. wikipedia.org This coordination brings the strong base into proximity with the ortho proton and increases its kinetic acidity, facilitating its removal. organic-chemistry.org The resulting aryllithium species is then quenched with an electrophile to form the 1,2-disubstituted aromatic product. wikipedia.org

The benzamide group, particularly a tertiary amide (-CONR₂), is recognized as one of the most powerful directing metalation groups in DoM chemistry. organic-chemistry.orgnih.gov The efficacy of the amide moiety as a DMG stems from its ability to act as a Lewis base, where the carbonyl oxygen's lone pair of electrons can coordinate strongly with the lithium atom of the organolithium base. wikipedia.org This chelation effect holds the base in the correct orientation to selectively deprotonate the adjacent ortho C-H bond. organic-chemistry.org

The directing power of various groups has been studied extensively, leading to an established hierarchy. The amide group consistently ranks as a strong director, often overriding the directing effects of other, weaker groups present on the same aromatic ring. nih.gov This makes DoM a highly predictable and strategic method for constructing polysubstituted benzamides.

| Relative Strength | Directing Group Examples | Reference |

|---|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ | organic-chemistry.org |

| Moderate | -OMe, -NR₂, -CF₃ | organic-chemistry.org |

| Weak | -F, -Cl, -Ph | organic-chemistry.org |

Utilization of Directed Ortho Metalation (DoM) in Benzamide Synthesis

Regioselective Functionalization Enabled by DoM Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The amide functional group is a well-established and potent directing group in DoM chemistry. uwindsor.caorganic-chemistry.org For this compound, the benzamide moiety can direct metalation to the C4 position, which is ortho to the amide group. The reaction proceeds by coordination of the organolithium reagent to the carbonyl oxygen of the amide, which facilitates the deprotonation of the adjacent aromatic proton.

The general mechanism for the DoM of a benzamide is depicted below:

Coordination of the organolithium reagent to the amide's carbonyl oxygen.

Regioselective deprotonation at the ortho-position to form a lithiated intermediate.

Reaction of the lithiated species with an electrophile (E+) to yield the ortho-substituted product.

While specific studies on the DoM of this compound are not extensively reported, the principles of DoM suggest that this strategy would be a viable method for introducing substituents at the C4 position. The electron-withdrawing nature of the chlorine and trifluoromethyl groups may influence the acidity of the aromatic protons, but the directing power of the amide group is expected to control the regioselectivity of the metalation.

Table 1: Potential Electrophiles for DoM of this compound

| Electrophile | Functional Group Introduced |

| D2O | Deuterium |

| I2 | Iodine |

| (CH3)2SO4 | Methyl |

| RCHO | Hydroxyalkyl |

| R2CO | Hydroxy-dialkyl-methyl |

| CO2 | Carboxylic acid |

| R-N=C=O | Amide |

Palladium-Catalyzed Reactions for this compound Derivatization

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the derivatization of this compound, palladium-catalyzed cross-coupling and carbon-hydrogen (C-H) bond activation strategies are particularly relevant.

The chlorine atom at the C2 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be employed to introduce a variety of nitrogen-based nucleophiles, leading to the synthesis of N-aryl and N-alkyl derivatives. acs.orgmit.edu This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the coupling with aryl chlorides, which are generally less reactive than aryl bromides or iodides. nih.gov

Similarly, palladium-catalyzed arylation reactions, such as the Suzuki, Stille, and Hiyama couplings, can be utilized to form new C-C bonds at the C2 position. rsc.orgresearchgate.net These reactions involve the coupling of the aryl chloride with an organoboron, organotin, or organosilicon reagent, respectively, in the presence of a palladium catalyst. These methodologies allow for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the structural diversity of the this compound scaffold.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed |

| Buchwald-Hartwig Amination | Amines | C-N |

| Suzuki Coupling | Organoboron reagents | C-C |

| Stille Coupling | Organotin reagents | C-C |

| Hiyama Coupling | Organosilicon reagents | C-C |

Transition-metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules. nih.govuni-muenster.de In the context of benzamide chemistry, the amide group can act as a directing group to facilitate the regioselective activation of ortho C-H bonds. nih.gov For this compound, the amide group can direct the activation of the C-H bond at the C4 position.

Rhodium and palladium catalysts are commonly used for such transformations, enabling the introduction of various functional groups through coupling with different reaction partners. For instance, rhodium-catalyzed addition of benzamide C-H bonds to imines can lead to the synthesis of branched amines. nih.gov Palladium-catalyzed C-H activation can be coupled with alkenes (Heck-type reaction) or alkynes (Sonogashira-type reaction) to introduce unsaturated moieties. These strategies offer a direct route to functionalized benzamides without the need for pre-functionalized starting materials.

Exploration of Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. chemmethod.com For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

One approach is the use of catalytic methods that avoid stoichiometric reagents. For the formation of the amide bond itself, boric acid has been shown to be an effective and green catalyst for the direct condensation of carboxylic acids and amines. sciepub.comwalisongo.ac.id This method often proceeds under solvent-free conditions, reducing waste and energy consumption. researchgate.net

Enzymatic synthesis offers another sustainable alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids in green solvents like cyclopentyl methyl ether, providing high yields and purity without the need for extensive purification. nih.gov

Furthermore, the use of safer solvents, minimizing the number of synthetic steps (step economy), and designing reactions with high atom economy are all key aspects of sustainable synthesis that can be applied to the production of this compound. rsc.org

Derivatization and Functional Group Interconversion Strategies

The functional groups present in this compound, namely the chlorine atom and the trifluoromethyl group, offer opportunities for further derivatization and interconversion to access a wider range of analogues.

Transformations Involving the Chlorine Atom and Trifluoromethyl Group

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly given the presence of the electron-withdrawing trifluoromethyl group. wikipedia.orglibretexts.org Strong nucleophiles can displace the chloride, allowing for the introduction of various functional groups such as alkoxides, thiolates, and amines. The reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org

The trifluoromethyl group is generally robust and stable to many reaction conditions. However, under specific conditions, it can undergo transformations. For instance, selective C-F bond activation can lead to the formation of difluoromethyl or monofluoromethyl groups. Palladium-catalyzed trifluoromethylation of aryl chlorides is a well-established method, and the reverse reaction, defluorination, can be achieved under specific reductive conditions. nih.govnih.gov These transformations can modulate the electronic and lipophilic properties of the molecule, which can be advantageous in the design of bioactive compounds.

Synthetic Modifications at the Amide Nitrogen

Modifications at the amide nitrogen of benzamide derivatives are crucial for developing new compounds with tailored chemical and biological properties. For this compound, derivatization at the amide nitrogen can be achieved through several synthetic routes, primarily involving the reaction of an activated carboxylic acid derivative with a primary or secondary amine, or through the formation of reactive intermediates like isothiocyanates.

One of the most direct methods for the synthesis of N-substituted 2-chloro-3-(trifluoromethyl)benzamides involves the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with a suitable amine. This standard amidation reaction allows for the introduction of a wide variety of substituents at the amide nitrogen. The process typically involves reacting the acyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. This method is versatile for creating both N-alkyl and N-aryl derivatives.

Another significant pathway for modifying the amide nitrogen involves the generation of a benzoyl isothiocyanate intermediate. This approach has been documented in the synthesis of precursors for antitubercular agents, starting from a structurally related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net The benzoic acid is first converted to its corresponding acyl chloride, which then reacts with a thiocyanate (B1210189) salt to form the highly reactive 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate. This intermediate can then undergo nucleophilic attack by an amine. Interestingly, this reaction can proceed via two competitive pathways. The amine can attack the isothiocyanate carbon to form a thiourea (B124793) derivative, or it can attack the carbonyl carbon of the benzoyl group, leading to the direct formation of an N-substituted benzamide and releasing the isothiocyanate anion. researchgate.netresearchgate.net This latter pathway provides a direct route to N-substituted benzamide derivatives. For instance, the reaction with piperidine (B6355638) has been shown to yield 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone as a side product. researchgate.netresearchgate.net

The following table summarizes synthetic modifications at the amide nitrogen, starting from derivatives of 2-chloro-3-(trifluoromethyl)benzoic acid.

| Starting Material | Reagents | Product | Description of Modification |

|---|---|---|---|

| 2-Chloro-3-(trifluoromethyl)benzoyl chloride | Primary or Secondary Amine (R1R2NH) | N-substituted-2-chloro-3-(trifluoromethyl)benzamide | Direct acylation of an amine to introduce alkyl or aryl substituents at the amide nitrogen. |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | Piperidine | 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone | Nucleophilic attack of a secondary amine at the carbonyl carbon of the benzoyl isothiocyanate intermediate, resulting in an N-substituted amide. researchgate.netresearchgate.net |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | N-((2-chloro-3-nitro-5-(trifluoromethyl)benzoyl)carbamothioyl)-(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | Nucleophilic attack of a secondary amine on the isothiocyanate carbon, leading to a thiourea derivative, which is an N-acylated structure. nih.govresearchgate.net |

These methodologies highlight the reactivity of the benzamide functional group and its precursors, allowing for the synthesis of a diverse library of N-substituted derivatives of this compound for various research applications.

Spectroscopic and Structural Elucidation of 2 Chloro 3 Trifluoromethyl Benzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-3-(trifluoromethyl)benzamide, both ¹H and ¹³C NMR would be required.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amide (-NH₂) protons. The aromatic region would likely display complex splitting patterns (multiplets) due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and benzamide (B126) groups. The two amide protons may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. One would expect to see signals for the six aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Currently, specific, experimentally-derived NMR data tables for this compound are not available in published literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies would include:

N-H stretching: Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C=O stretching: A strong absorption band, typically around 1650-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch).

C-F stretching: Strong, characteristic bands in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.

C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene ring.

A comprehensive table of these absorptions would confirm the presence of the key functional groups. However, a peer-reviewed, published IR spectrum with peak assignments for this compound is not currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClF₃NO), the calculated molecular weight is approximately 223.58 g/mol .

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated value of 223.0012 for the [M]⁺ ion. The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), showing peaks at m/z [M]⁺ and [M+2]⁺. Analysis of the fragmentation pattern would help to further confirm the structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₅ClF₃NO |

| Molecular Weight | 223.58 g/mol |

| Exact Mass (Monoisotopic) | 223.0011760 Da |

| [M]+:[M+2]+ Isotope Ratio | Approximately 3:1 |

This data is computed based on the chemical formula and has not been experimentally verified from published spectra.

X-ray Crystallographic Analysis and Molecular Conformation

While spectroscopic methods provide valuable information about connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Studies of this compound and its Precursors

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. This technique would provide unambiguous proof of the compound's structure. Studies on precursors, such as 2-chloro-3-(trifluoromethyl)benzoic acid, could also offer insights into the molecular packing and intermolecular interactions that might be preserved in the final benzamide product. Despite the existence of crystallographic data for similar molecules, such as nitro-substituted analogues, there are no published single-crystal X-ray diffraction studies for this compound itself.

Elucidation of Molecular Geometry and Torsion Angles in the Solid State

A successful X-ray crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle between the plane of the benzene ring and the amide group. Steric hindrance between the ortho-chloro substituent and the amide group would likely cause the amide to be twisted out of the plane of the aromatic ring. The exact value of this dihedral angle would be a key piece of structural information. Furthermore, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules, which dictate the crystal packing.

Without experimental crystallographic data, any discussion of the specific molecular geometry and torsion angles for this compound remains speculative.

Analysis of Rotational Disorder within the Trifluoromethyl Moiety

Crystallographic analysis of a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), provides significant insight into the conformational flexibility of the trifluoromethyl (-CF3) group. iucr.orgresearchgate.netnih.gov In the solid state, this group is not static but exhibits rotational disorder, meaning it occupies more than one orientation within the crystal lattice. iucr.orgresearchgate.net

This disorder was modeled and refined during crystallographic analysis, revealing two distinct positions for the fluorine atoms of the trifluoromethyl group. iucr.org The two orientations are not equally populated. The refinement of the occupancy ratio resulted in a major component and a minor component, indicating a clear energetic preference for one conformation. The major site has an occupancy of 87.6%, while the minor site has an occupancy of 12.4%. iucr.orgresearchgate.netnih.gov This phenomenon underscores the low rotational barrier of the C-CF3 bond, which allows the group to adopt multiple conformations even within the constraints of a crystalline environment.

Table 1: Occupancy Ratio of Disordered Trifluoromethyl Group

| Disorder Component | Occupancy Ratio |

|---|---|

| Major Site | 0.876 (3) |

| Minor Site | 0.124 (3) |

Data sourced from crystallographic studies on 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. iucr.orgresearchgate.net

Characterization of Intermolecular Interactions and Crystal Packing Architectures

The supramolecular structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide in the solid state is dictated by a hierarchy of intermolecular interactions, primarily classical hydrogen bonds. iucr.orgresearchgate.netnih.gov The most prominent of these is the N—H⋯O hydrogen bond, a common and strong interaction involving the amide group. iucr.orgresearchgate.net

In the crystal lattice, molecules of the compound form hydrogen-bonded dimers. iucr.orgresearchgate.netnih.gov Specifically, the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule. iucr.orgresearchgate.net This interaction is reciprocal, forming a characteristic dimeric ring motif.

Table 2: Key Intermolecular Interaction Motifs

| Interaction Type | Description | Resulting Architecture |

|---|---|---|

| N—H⋯O Hydrogen Bond | Amide N-H group donates to carbonyl O of a neighboring molecule. | Formation of dimers. |

| N—H⋯O Hydrogen Bond | Dimers link to other dimers. | Extension into primary amide tapes along the direction. |

Based on the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. iucr.orgresearchgate.net

Computational Chemistry and Mechanistic Investigations of 2 Chloro 3 Trifluoromethyl Benzamide Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. For 2-Chloro-3-(trifluoromethyl)benzamide, DFT calculations can elucidate its geometry, electronic structure, and vibrational modes, offering a molecular-level understanding that complements experimental data.

Geometry Optimization and Conformational Analysis of this compound

While specific DFT studies on the conformational analysis of this compound are not extensively available in the public domain, the principles of such an analysis can be understood from studies on related benzamide (B126) derivatives. A computational analysis would typically involve geometry optimization of various possible conformers to determine their relative stabilities.

The primary conformational flexibility in this compound arises from the rotation around the C(ring)-C(O) bond and the C-N bond of the amide group. The orientation of the amide group relative to the benzene (B151609) ring is of particular interest. Due to steric hindrance from the ortho-chloro and trifluoromethyl substituents, the amide group is likely to be twisted out of the plane of the benzene ring.

In a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), X-ray diffraction studies have shown that the carboxamide group is significantly twisted out of the plane of the benzene ring. nih.goviucr.org A similar deviation from planarity would be expected for this compound. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the optimized geometry corresponding to the global energy minimum. The potential energy surface could be scanned by systematically rotating the dihedral angles of the amide and trifluoromethyl groups to identify all stable conformers and the transition states connecting them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(ring)-C(O) | 1.51 | - | - |

| C=O | 1.24 | - | - |

| C-N | 1.35 | - | - |

| C(ring)-Cl | 1.74 | - | - |

| C(ring)-CF3 | 1.52 | - | - |

| C-C-N | - | 118 | - |

| O=C-N | - | 123 | - |

| C(ring)-C(ring)-C(O)-N | - | - | ~45-60 |

Note: These values are illustrative and based on typical values for substituted benzamides. Actual values would require specific DFT calculations for this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the lone pairs of the oxygen and nitrogen atoms of the amide group. The LUMO is likely to be distributed over the π-system of the aromatic ring and the carbonyl group, with significant contributions from the electron-withdrawing trifluoromethyl and chloro groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

Note: These values are estimations based on calculations for similar molecules and would need to be confirmed by specific DFT calculations for this compound.

Theoretical Vibrational Spectroscopy and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to aid in the assignment of vibrational modes.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the N-H stretching of the amide group (typically around 3400-3200 cm⁻¹), the C=O stretching of the carbonyl group (around 1680-1650 cm⁻¹), and C-N stretching. Additionally, vibrations corresponding to the C-Cl bond, the C-F bonds of the trifluoromethyl group, and the aromatic ring modes would be present.

In the case of the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, experimental IR spectroscopy identified N-H stretching bands at 3356 and 3178 cm⁻¹ and a C=O stretching band at 1659 cm⁻¹. nih.goviucr.org A theoretical study of this compound would likely yield similar vibrational frequencies. By scaling the calculated frequencies, a strong correlation between the theoretical and experimental spectra can often be achieved, allowing for a detailed and reliable assignment of the observed vibrational bands.

Table 3: Tentative Assignment of Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled DFT) | Expected Experimental Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | ~3450 |

| N-H Symmetric Stretch | ~3330 | ~3330 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Amide I) | ~1670 | ~1670 |

| N-H Bend (Amide II) | ~1620 | ~1620 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | 1350-1100 | 1350-1100 |

| C-Cl Stretch | 800-600 | 800-600 |

Note: The predicted frequencies are based on general ranges for the functional groups and would be refined by specific DFT calculations.

Validation of DFT-Calculated Structures against X-ray Diffraction Data

In a validation study, the geometry of the molecule would be optimized using DFT in the gas phase and potentially in the solid state (using periodic boundary conditions). The calculated bond lengths, bond angles, and dihedral angles would then be compared with the experimental values obtained from X-ray crystallography. A good agreement between the theoretical and experimental geometries would validate the chosen computational method and basis set, lending confidence to other predicted properties such as energies and electronic structure.

For 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the X-ray structure reveals significant twisting of the nitro and carboxamide groups out of the benzene ring plane. nih.goviucr.org DFT calculations should be able to reproduce these conformational features. Any discrepancies between the gas-phase calculations and the solid-state experimental structure can often be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding.

Mechanistic Probes and Reaction Pathway Elucidation

Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing new synthetic routes. Computational studies can be employed to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction mechanism.

Investigation of Nucleophilic Attack and Competitive Reaction Pathways in Benzamide Derivatives

The benzamide moiety is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. The reactivity of the amide can be influenced by the substituents on the aromatic ring. In this compound, the electron-withdrawing chloro and trifluoromethyl groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzamide.

Nucleophilic acyl substitution is a common reaction for benzamides. The mechanism typically involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. For a primary amide like this compound, the leaving group would be the amide anion (-NH2), which is a poor leaving group. Therefore, these reactions often require harsh conditions or activation of the carbonyl group.

Competitive reaction pathways can also exist. For instance, in the synthesis of a benzothiazinone derivative from a precursor related to this compound, a side product was formed due to the nucleophilic attack of piperidine (B6355638) at the carbonyl carbon of a benzoyl isothiocyanate intermediate, competing with the desired attack at the isothiocyanate carbon. researchgate.net This highlights how different electrophilic sites in a molecule can lead to multiple products.

Computational studies can be used to investigate these competitive pathways by calculating the activation barriers for each possible reaction. The pathway with the lower activation energy would be the kinetically favored one. Such studies can help in optimizing reaction conditions to favor the formation of the desired product.

Mechanistic Insights into Palladium-Catalyzed Transformations and Regioselectivity

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the presence of multiple reactive sites—the C-Cl bond, C-H bonds on the aromatic ring, and the amide group—presents a challenge in achieving regioselectivity. The outcome of these transformations is heavily influenced by the choice of catalyst, ligands, and reaction conditions.

Mechanistic studies, often supported by density functional theory (DFT) calculations, indicate that the regioselectivity in direct C-H arylation of heterocycles with chloroaryl compounds is governed by a concerted metalation-deprotonation pathway. polyu.edu.hk The electronic properties and steric hindrance of the phosphine (B1218219) ligands used are critical in determining the reactivity and chemoselectivity. rsc.org In the context of this compound, a palladium catalyst would typically activate the C-Cl bond first via oxidative addition, as it is generally more reactive than C-H bonds in cross-coupling reactions. polyu.edu.hkrsc.org

However, the directing ability of the amide group and the electronic influence of the trifluoromethyl group can also facilitate C-H activation at specific positions. The relative positioning of the chloro, trifluoromethyl, and amide groups on the benzamide ring dictates the regiochemical outcome. The trifluoromethyl group, being a strong electron-withdrawing group, and the chloro group both influence the electron density of the aromatic ring, affecting the ease of C-H bond activation at different positions. polyu.edu.hk The development of specific ligand systems, such as pyrazole-alkyl phosphine ligands, has been shown to enable excellent regioselectivity in C-H functionalization, even allowing for chemoselective activation of a C-Cl bond over a C-OTf bond. polyu.edu.hkpolyu.edu.hk

The general mechanism for a palladium-catalyzed cross-coupling reaction involving an aryl chloride is depicted below:

Oxidative Addition : A Pd(0) complex reacts with the aryl chloride (Ar-Cl) to form a Pd(II) intermediate, Ar-Pd(II)-Cl. researchgate.net

Transmetalation (for coupling with organometallic reagents) or Reductive Elimination Precursor Formation : The Ar-Pd(II)-Cl complex reacts with a coupling partner.

Reductive Elimination : The final step involves the formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. researchgate.net

For this compound, the primary pathway for cross-coupling would involve the C-Cl bond. Direct C-H functionalization would be a competing pathway, with the regioselectivity influenced by the directing effect of the amide and the electronic landscape shaped by the chloro and trifluoromethyl substituents.

Table 1: Factors Influencing Regioselectivity in Palladium-Catalyzed Reactions

| Factor | Influence on this compound |

|---|---|

| Ligand | Steric bulk and electronic properties determine which reactive site (C-Cl vs. C-H) is accessed. rsc.org |

| Substituents | The electron-withdrawing CF3 group and the ortho-directing amide group influence C-H activation sites. polyu.edu.hk |

| Catalyst | The nature of the palladium precursor and its oxidation state can favor different mechanistic pathways. nih.govnih.gov |

| Additives | Bases or other additives can alter the reaction pathway and selectivity. polyu.edu.hk |

Role of the Trifluoromethyl Group in Directing Chemical Reactivity and Kinetics

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on an aromatic ring significantly impacts the molecule's chemical properties and reactivity. nih.gov In this compound, the CF3 group exerts a strong inductive effect, which has several important consequences for its chemical behavior.

Firstly, the electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although the presence of the chlorine atom typically provides a more facile site for such reactions. The primary influence on reactivity in palladium-catalyzed processes is the modification of the electronic character of potential reaction sites. nih.gov

The CF3 group's effect on kinetics is also profound. By withdrawing electron density, it can stabilize anionic intermediates and transition states, potentially accelerating reactions that proceed through such species. Computational studies on the hydrodefluorination of fluoroarenes have shown that the number and position of fluorine substituents affect C-F bond dissociation energies, which in turn influences reaction kinetics. rsc.org While this applies to C-F bonds, the underlying principle of electronic influence on bond strength and reaction barriers is broadly applicable.

Furthermore, the CF3 group enhances the electrophilic character at adjacent cationic sites that may form during a reaction. nih.gov This increased electrophilicity can lead to unusual chemo-, regio-, and stereoselectivity in certain transformations. nih.gov The steric bulk of the CF3 group, while not exceptionally large, can also play a role in directing the approach of reagents, thereby influencing regioselectivity.

Table 2: Physicochemical Impact of the Trifluoromethyl Group

| Property | Effect of the CF3 Group | Reference |

|---|---|---|

| Electronegativity | Substantially higher than alkyl groups, leading to a strong electron-withdrawing nature. | mdpi.com |

| Lipophilicity | Increases lipophilicity, which can affect solubility and interactions in different solvent media. | mdpi.comnih.gov |

| Metabolic Stability | The C-F bonds are very strong, making the CF3 group generally resistant to metabolic degradation. | mdpi.com |

| Electronic Properties | Significantly alters the electronic properties of the aromatic ring, crucial for reactivity. |

Synthetic Utility and Applications of 2 Chloro 3 Trifluoromethyl Benzamide As an Intermediate

Integration in the Synthesis of Complex Polyfunctionalized Molecules and Heterocyclic Systems

2-Chloro-3-(trifluoromethyl)benzamide and its derivatives serve as crucial precursors in the assembly of complex, biologically active molecules, particularly heterocyclic systems. A prominent example is the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising class of antitubercular agents. The synthetic pathway often begins with the nitration of a related precursor to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784). This intermediate is then strategically manipulated to construct the thiazinone ring.

One established route involves reacting the corresponding acid chloride of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with potassium thiocyanate (B1210189) to form a highly reactive benzoyl isothiocyanate. This intermediate is then treated with a secondary amine, such as (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane, leading to a thiourea (B124793) derivative that undergoes intramolecular cyclization to yield the target BTZ, for instance, the clinical candidate BTZ043. An alternative synthesis starts directly from 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which is reacted with carbon disulfide and methyl iodide to form a stable 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one, a key intermediate that can then be further reacted with an amine to produce BTZ043.

The versatility of the trifluoromethyl-benzamide scaffold extends to the synthesis of other significant heterocyclic families. Efficient methods have been developed for synthesizing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. These syntheses typically involve the condensation of ortho-substituted anilines, such as diamines, aminophenols, or aminothiophenols, with a trifluoroacetonitrile (B1584977) source. The reaction proceeds through the nucleophilic addition of an amino group to the nitrile, forming an imidamide intermediate, which then cyclizes intramolecularly to form the desired heterocycle. The utility of these 2-trifluoromethylated heterocycles is underscored by their successful gram-scale synthesis, demonstrating the robustness of this synthetic approach.

The following table summarizes key heterocyclic systems synthesized from precursors related to this compound.

Table 1: Synthesis of Heterocyclic Systems

| Precursor | Reagents | Resulting Heterocycle | Application Area |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | Secondary Amines (e.g., piperidine) | 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one | Antitubercular Agents |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Carbon Disulfide, Methyl Iodide, Secondary Amine | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (e.g., BTZ043) | Antitubercular Agents |

| o-phenylenediamines, o-aminophenols, o-aminothiophenols | Trifluoroacetonitrile (in situ generated) | 2-(Trifluoromethyl)benzimidazoles, -benzoxazoles, -benzothiazoles | Biologically Active Scaffolds |

Strategic Importance as a Fluorine-Containing Building Block in Organic Synthesis

The incorporation of fluorine or fluorine-containing groups into organic molecules is a widely adopted strategy in medicinal chemistry, agrochemistry, and materials science to modulate a compound's physicochemical properties. Fluorinated building blocks, such as this compound, are instrumental in this approach. The trifluoromethyl (CF3) group, in particular, is highly sought after due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.

The strategic value of this compound stems from the unique combination of its functional groups:

Trifluoromethyl Group: This group can significantly alter a molecule's acidity, basicity, conformation, and lipophilicity. Its introduction can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the bioavailability and half-life of a drug candidate.

Chloro Group: The chlorine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of additional complexity and the construction of diverse molecular libraries.

Benzamide (B126) Group: The amide functionality can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. It also serves as a stable, synthetically versatile functional group that can be hydrolyzed or transformed if necessary.

This trifunctional arrangement makes this compound a versatile intermediate. It allows synthetic chemists to introduce the beneficial properties of the CF3 group while retaining multiple points for further molecular elaboration, making it a valuable component in the toolkit for modern organic synthesis. The use of such pre-functionalized, fluorinated building blocks is often more efficient and reliable than late-stage fluorination strategies.

Contributions to Lead Optimization and Analogue Synthesis

In drug discovery, lead optimization is the iterative process of refining the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound and its derivatives have proven valuable in this context, particularly in the development of novel therapeutics.

The synthesis of the antitubercular agents BTZ043 and PBTZ169 (macozinone), both of which have advanced to clinical trials, exemplifies the role of this building block in lead optimization. Starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid or the corresponding benzamide, chemists can systematically vary the amine component introduced during the final steps of the synthesis. This modular approach facilitates the creation of a library of analogues, each with a different substituent on the thiazinone ring. By evaluating the biological activity of these analogues, researchers can establish clear structure-activity relationships (SAR) and identify candidates with superior efficacy and safety profiles.

Similarly, the scaffold has been employed in the synthesis of 2-(trifluoromethyl)benzimidazole (B189241) derivatives for evaluation as antiparasitic agents. A variety of these compounds, with substitutions at the 1-, 5-, and 6-positions, have been synthesized and tested in vitro against protozoa like Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. The results indicated that the synthesized compounds were more active than the reference drugs Albendazole and Metronidazole, highlighting the success of using this building block to generate new, potent analogues. This process of generating and testing a series of related compounds is fundamental to hit-to-lead optimization programs.

Table 2: Examples of Lead Optimization and Analogue Synthesis

| Compound Class | Parent Scaffold | Modification Site | Therapeutic Target |

|---|---|---|---|

| Benzothiazinones (BTZs) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Amine substituent on the thiazinone ring | Tuberculosis (Mycobacterium tuberculosis) |

| Benzimidazoles | 2-(Trifluoromethyl)benzimidazole | Substitutions at N-1, C-5, and C-6 positions | Parasitic Protozoa and Helminths |

Emerging Applications in Agrochemical and Advanced Material Research

The utility of fluorinated compounds extends beyond pharmaceuticals into the realms of agrochemicals and advanced materials. While specific, large-scale applications of this compound in these areas are still emerging, its structural motifs are indicative of its potential.

In agrochemical research, the introduction of fluorine is a well-established strategy for enhancing the efficacy and stability of herbicides, fungicides, and insecticides. Historically, trifluoromethylbenzamides were first investigated for their potential as anticoccidial agents, which are used to treat parasitic diseases in livestock. This early research points to the inherent biological activity of this class of compounds. Given that approximately 25% of licensed herbicides contain fluorine, the this compound scaffold represents an attractive starting point for the discovery of new crop protection agents.

In the field of advanced materials, fluorinated polymers like polytetrafluoroethylene (PTFE) are renowned for their high thermal stability and chemical resistance. Fluorinated building blocks are integral to creating materials with unique properties, including liquid crystals for display technologies. The presence of the trifluoromethyl group in this compound can impart increased thermal stability and hydrophobicity to larger molecules or polymers derived from it. While direct applications are not yet widely reported, its potential as a monomer or intermediate for specialty polymers, coatings, or electronic materials remains an area for future exploration.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Catalytic Transformations for 2-Chloro-3-(trifluoromethyl)benzamide

The functionalization of the this compound core is a key area for future development. While classical methods exist, the focus is shifting towards more efficient, selective, and sustainable catalytic transformations.

C-H Activation: Direct C-H bond functionalization represents a powerful strategy to introduce complexity and build novel molecular architectures. nih.gov Future efforts will likely concentrate on developing transition-metal catalysts (e.g., palladium, rhodium, cobalt) capable of selectively activating the C-H bonds of the aromatic ring. nih.govbeilstein-journals.orgmdpi.com This would allow for the introduction of various substituents (aryl, alkyl, etc.) without the need for pre-functionalized starting materials, thus improving atom economy. For instance, cobalt-catalyzed C-H activation has been successfully applied to other benzamides for annulation reactions, a strategy that could be adapted for this compound to construct fused heterocyclic systems. nih.gov

Cross-Coupling Reactions: The chloro substituent on the aromatic ring is a prime handle for cross-coupling reactions. Research will aim to identify novel catalytic systems, perhaps employing earth-abundant metals, that can efficiently couple this compound with a wide range of partners, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). Photocatalysis is also an emerging area, with studies showing that o-halogenated benzamides can undergo efficient cyclization reactions under visible light, a technique that could be explored for this compound. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalyst Type | Potential Outcome |

|---|---|---|

| C-H Arylation | Palladium, Rhodium | Biaryl synthesis |

| C-H Alkylation | Cobalt, Ruthenium | Introduction of alkyl chains |

| Suzuki Coupling | Palladium, Nickel | C-C bond formation (biaryls) |

| Buchwald-Hartwig | Palladium, Copper | C-N bond formation (amines) |

Advanced Structure-Reactivity Relationship Studies through High-Throughput Derivatization

Understanding how structural modifications to this compound influence its chemical reactivity and biological activity is crucial for its application in drug discovery and materials science. High-throughput synthesis and screening platforms are set to revolutionize this area.

By systematically modifying the benzamide (B126) scaffold—for example, by varying the substituents on the amide nitrogen or by replacing the chloro group through cross-coupling—large libraries of analogues can be rapidly generated. nih.gov Automated systems capable of performing, screening, and analyzing thousands of reactions in a short period will accelerate the discovery of derivatives with desired properties. prf.org This "make-to-measure" approach allows for the efficient optimization of reaction conditions to produce the purest products for subsequent biological assays. prf.org

These compound libraries can then be screened for various biological activities, such as enzyme inhibition or receptor binding. nanobioletters.comresearchgate.netnih.gov The resulting data will be invaluable for establishing robust Structure-Activity Relationships (SAR), guiding the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the discovery and development of novel molecules based on the this compound template. oxfordglobal.comfrontiersin.org

Predictive Synthesis: ML algorithms can be trained on vast reaction databases to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. youtube.comyoutube.com For this compound, this could mean identifying the most efficient catalysts for a desired transformation or predicting potential side products, thereby saving significant time and resources in the lab.

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties. oxfordglobal.com By providing the model with a set of constraints (e.g., target protein binding affinity, desired solubility), algorithms can generate novel analogues of this compound that are predicted to be active. wikipedia.orgnih.gov This in silico approach allows for the exploration of a much larger chemical space than is feasible through traditional synthesis alone, significantly increasing the probability of discovering lead compounds. oxfordglobal.com These computational "hits" can then be prioritized for synthesis and experimental validation, streamlining the entire drug discovery pipeline. oxfordglobal.comyoutube.com

Exploration of New Chemical Reactivity and Unconventional Transformations Involving the Chloro and Trifluoromethyl Groups

The chloro and trifluoromethyl groups on the benzamide ring are not merely passive substituents; they are key drivers of the molecule's reactivity. Future research will delve into harnessing their electronic influence to achieve novel and unconventional chemical transformations.

Trifluoromethyl Group Chemistry: The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of the aromatic ring. nih.gov Research into C-H functionalization will need to account for its directing effects. Moreover, direct transformations of the CF3 group itself, while challenging, could open up new synthetic avenues. acs.org While the direct trifluoromethylation of aromatics is a well-studied area, exploring the reverse—selective defluorination or transformation of the CF3 group on the this compound scaffold—could lead to novel fluorinated building blocks. researchgate.net Abnormal reactions involving trifluoromethyl groups, such as those leading to pentafluoroethyl compounds, have been observed in other systems and could be an area of exploratory research for this molecule. rsc.org

Unconventional Chlorine Reactivity: Beyond standard cross-coupling reactions, the chlorine atom could be utilized in more unconventional ways. For example, its presence could enable regioselective metallation or direct displacement reactions under specific catalytic conditions. Exploring its role in directing C-H activation at other positions on the ring or its participation in radical-based transformations could unlock new synthetic pathways. beilstein-journals.org The development of methods for the late-stage functionalization of fluorinated molecules will be critical for expanding the chemical space accessible from this compound. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-3-(trifluoromethyl)benzamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via sulfonyl Grignard reagent cleavage or coupling reactions. For example, derivatives of trifluoromethyl-containing benzamides are synthesized using trifluoromethylsulfonyl intermediates, followed by amidation. Key intermediates should be characterized by H NMR, F NMR, and C NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights (e.g., observed [M+H] signals matching calculated values within 1 ppm error) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of halogenated benzamides?

- Methodology : Use slow vapor diffusion techniques with solvents like dichloromethane/hexane. Programs like SHELXL (for refinement) and Mercury (for crystal structure visualization) are essential for analyzing packing patterns and intermolecular interactions. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What analytical techniques are most reliable for confirming the identity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : F NMR is particularly useful for detecting trifluoromethyl groups (δ ≈ -60 to -70 ppm).

- GC-MS/HRMS : Validate molecular ion peaks and fragmentation patterns.

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Experimental kinetic studies under varying conditions (e.g., polar aprotic solvents, nucleophile concentrations) can correlate substituent electronic profiles with reaction rates. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Structural analogs : Compare activity of derivatives with systematic substitutions (e.g., replacing Cl with F or CF with CH) to identify pharmacophore requirements.

- Crystallographic analysis : Resolve binding modes using co-crystallized target proteins (e.g., enzymes or receptors). For example, similar compounds like 7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyltriazolopyrazinone show antagonist activity via hydrophobic pocket interactions .

- Dose-response assays : Validate target specificity using knockout cell lines or competitive binding studies .

Q. How can researchers design experiments to probe the agrochemical potential of this compound without infringing on existing patents?

- Methodology :

- Patent landscaping : Avoid herbicidal claims related to HPPD inhibitor-tolerant crops (protected under EP13194780.6). Focus on novel mechanisms, such as disrupting plant hormone biosynthesis or microbial symbiosis.

- Mode-of-action studies : Use transcriptomic profiling or metabolic flux analysis in model plants (e.g., Arabidopsis) to identify unique pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.